(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

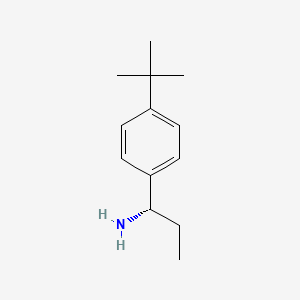

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-tert-butylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEFZEYKCJPZCH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Resolution Strategies for S 1 4 Tert Butyl Phenyl Propan 1 Amine

Use as a Chiral Resolving Agent

Chiral amines are fundamental tools for the separation of racemic mixtures, a process known as resolution. libretexts.org (S)-1-(4-(tert-butyl)phenyl)propan-1-amine, as a chiral base, can be used to resolve racemic carboxylic acids. The process involves reacting the racemic acid with the pure (S)-amine to form a mixture of two diastereomeric salts. libretexts.org

These diastereomers possess different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts are treated with a strong acid to break the salt bond, liberating the enantiomerically pure acid and recovering the chiral amine resolving agent. libretexts.org

Role in the Synthesis of Other Compounds

Enantiomerically pure amines are critical building blocks in the synthesis of complex organic molecules, especially in the pharmaceutical industry. nih.gov Chiral amines are found in approximately 40% of all active pharmaceutical ingredients. bldpharm.com this compound can serve as a key intermediate or starting material for the synthesis of enantiopure bioactive compounds. Its defined stereochemistry is transferred to the final product, which is often crucial for its desired biological activity and to avoid potential adverse effects from an unwanted enantiomer.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine, and how can chiral purity be ensured?

- Methodological Answer : The synthesis involves reductive amination of 4-(tert-butyl)benzaldehyde with propan-1-amine, followed by chiral resolution. Key steps include:

- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen to form the racemic amine.

- Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic kinetic resolution to isolate the (S)-enantiomer.

- Quality control : Confirm enantiomeric excess (≥98%) via polarimetry or chiral GC/MS. For large-scale production, asymmetric catalysis with chiral ligands (e.g., BINAP) improves efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H NMR (400 MHz, CDCl3) identifies the tert-butyl group (δ 1.33 ppm, singlet) and amine protons (δ 1.50 ppm, broad). 13C NMR confirms the quaternary carbon of the tert-butyl group (δ 31.2 ppm).

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 220.2065 (C13H21N+).

- Chiral analysis : Circular dichroism (CD) or optical rotary dispersion (ORD) validates stereochemical integrity .

Q. What is the hypothesized biological activity of this compound, and how is it tested preliminarily?

- Methodological Answer : The compound may modulate neurotransmitter receptors (e.g., serotonin 5-HT1A or dopamine D2) due to structural similarities to phenethylamines. Preliminary testing includes:

- In vitro receptor binding assays : Incubate with radiolabeled ligands (e.g., [3H]-8-OH-DPAT for 5-HT1A) in HEK293 cells expressing human receptors.

- Functional activity : Measure cAMP accumulation or calcium flux via FLIPR assays. EC50/IC50 values determine potency .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound's receptor binding affinity compared to methoxy or halogenated analogs?

- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ≈ 3.5), improving blood-brain barrier permeability. Comparative studies involve:

- Molecular docking : Use AutoDock Vina to simulate interactions with receptor binding pockets (e.g., 5-HT1A). The tert-butyl group may occupy hydrophobic subpockets, increasing binding entropy.

- SAR analysis : Synthesize analogs (e.g., 4-methoxy, 4-chloro) and compare Ki values. Tert-butyl analogs show 2–3× higher affinity than methoxy derivatives in 5-HT1A assays .

Q. What strategies resolve contradictions in enantiomer-specific bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from impurities or assay variability. Mitigation strategies include:

- Chiral purity reassessment : Use chiral HPLC (Daicel CHIRALCEL® OD-H column) to verify enantiomeric excess.

- Orthogonal assays : Compare radioligand binding (e.g., 5-HT1A) with functional assays (e.g., β-arrestin recruitment).

- In vivo validation : Administer enantiomers to rodent models (e.g., forced swim test for antidepressant activity) to confirm in vitro findings .

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction modeling : Use DFT calculations (Gaussian 09) to predict transition states in reductive amination. B3LYP/6-31G(d) identifies optimal reaction pathways.

- Solvent selection : COSMO-RS simulations predict solvent effects (e.g., THF vs. DMF) on reaction yield.

- Catalyst design : Molecular dynamics (MD) simulations screen chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselectivity .

Design an experiment to study the metabolic stability of this compound.

- Methodological Answer :

- Liver microsome assay : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH at 37°C.

- LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes. Calculate intrinsic clearance (Clint) using the half-life method.

- CYP inhibition : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported logP values for this compound?

- Methodological Answer :

- Experimental validation : Measure logP via shake-flask method (octanol/water partition) with HPLC quantification.

- Computational cross-check : Compare results with prediction tools (e.g., ChemAxon, ACD/Labs). Adjust for tert-butyl’s conformational rigidity, which may bias predictions .

Q. What advanced techniques elucidate the compound’s solid-state structure?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.